
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MPA-NQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazolinone and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in lab experiments is its specificity for inhibiting DNA topoisomerase II, making it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of interest is the development of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the safety and toxicity of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in vivo, which will be important for its eventual use in clinical settings.
Conclusion:
In conclusion, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it has been shown to have potential anti-cancer, anti-inflammatory, and antioxidant properties. While it has advantages for lab experiments, such as its specificity for inhibiting DNA topoisomerase II, it also has limitations, such as its low solubility. Future research is needed to fully understand the potential of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its derivatives in the treatment of various diseases.
合成法
The synthesis of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the reaction of 2-aminobenzophenone with mesityl oxide to form 2-(2-mesityloxyphenyl)benzophenone. This intermediate compound is then reacted with anthranilic acid to produce N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent.
特性
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-13-17(2)23(18(3)14-16)26-22(29)15-28-21-12-8-7-11-20(21)24(27-25(28)30)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKDDJWDMSTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

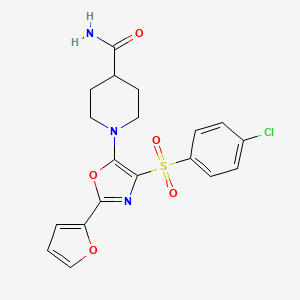
![N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2911910.png)
![tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B2911911.png)

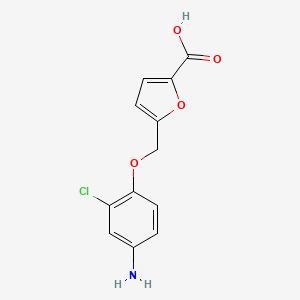
![4-{4-cyano-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2911918.png)
![2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2911919.png)
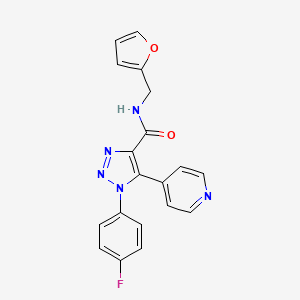
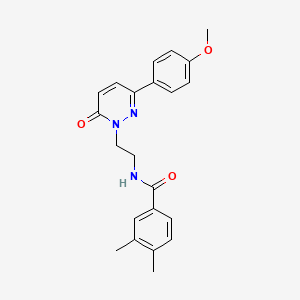

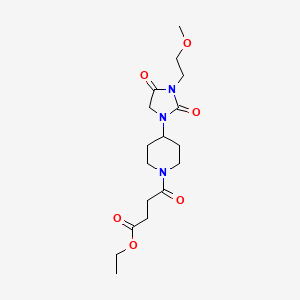
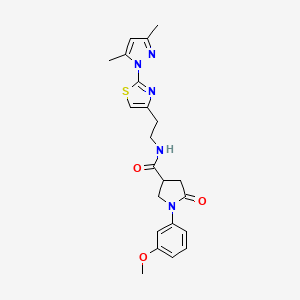
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine](/img/structure/B2911929.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)